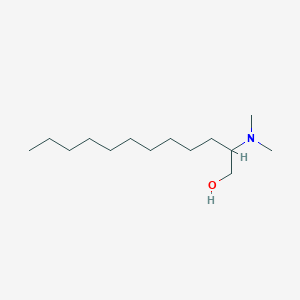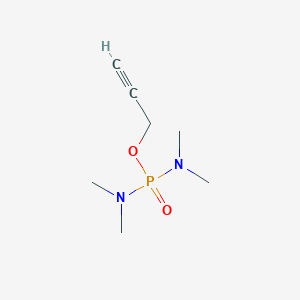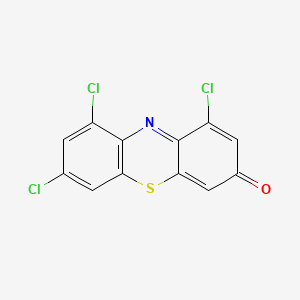
1,7,9-Trichloro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,9-Trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological activities and are commonly used in various therapeutic applications. This compound is characterized by the presence of three chlorine atoms at positions 1, 7, and 9 on the phenothiazine ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,9-Trichloro-3H-phenothiazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).
Initial Reaction: O-methylaniline reacts with disulfur dichloride to form an intermediate product.
Condensation: The intermediate product undergoes condensation with m-chloroaniline.
Treatment: The resulting compound is treated with sodium hydroxide in an ethanol solution to generate 2-amino-5-(amino-chlorophenyl)-3-methyl-thiophenol sodium salt.
Final Condensation: This sodium salt is then condensed with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,7,9-Trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1,7,9-Trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,7,9-Trichloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons and enters an excited state. This excited state facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species (ROS) that drive the oxidation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Phenothiazin-3-one: A parent compound without the chlorine substitutions.
7-(3-Chlorophenyl)amino-1,2,4-trichloro-9-methyl-3H-phenothiazin-3-one: A derivative with additional functional groups.
Uniqueness
1,7,9-Trichloro-3H-phenothiazin-3-one is unique due to its specific chlorine substitutions, which enhance its reactivity and make it a more effective photocatalyst compared to its non-chlorinated counterparts
Propriétés
Numéro CAS |
54416-53-4 |
|---|---|
Formule moléculaire |
C12H4Cl3NOS |
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
1,7,9-trichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H4Cl3NOS/c13-5-1-7(14)11-9(2-5)18-10-4-6(17)3-8(15)12(10)16-11/h1-4H |
Clé InChI |
VGXJDJXDXUMCCH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1SC3=CC(=O)C=C(C3=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


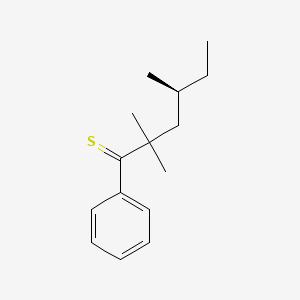
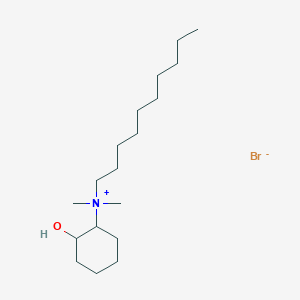
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
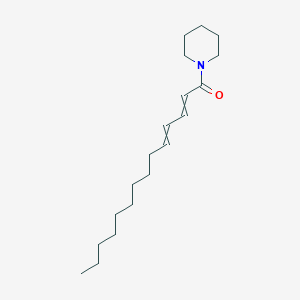
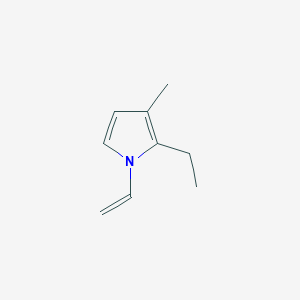
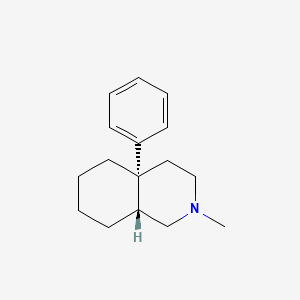
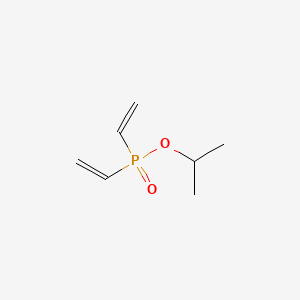
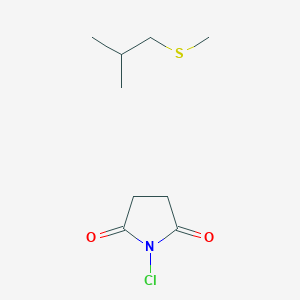
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
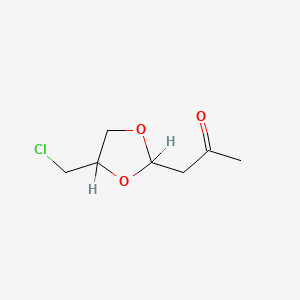
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)
